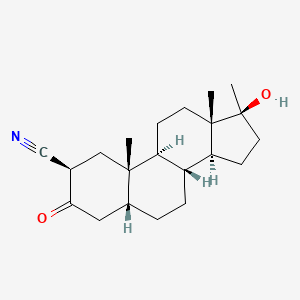

2beta-Cyano-17beta-Hydroxy-17alpha-methyl-5beta-androstan-3-one

Beschreibung

Historical Context and Discovery

The development of 2beta-Cyano-17beta-Hydroxy-17alpha-methyl-5beta-androstan-3-one emerged from the broader historical progression of cyano-substituted steroid synthesis that began in the mid-20th century. The foundational work on cyano-steroids can be traced to patent literature from the 1960s, which established the basic principles for incorporating cyano functional groups into steroid frameworks. This early research demonstrated that cyano substitution at the 2-position of steroid molecules could significantly alter their biological properties and metabolic characteristics.

The specific synthesis and characterization of this compound built upon decades of steroid chemistry advancement, particularly the work that led to the understanding of androstane derivatives. The compound's development was influenced by earlier discoveries in steroid hormone research, including the groundbreaking work on cortisone discovery at Mayo Clinic by Edward Kendall and Philip Hench in the 1940s and 1950s. This historical foundation established the methodological approaches for complex steroid synthesis and structural modification that would later enable the creation of sophisticated derivatives like the cyano-substituted compound under examination.

The systematic exploration of cyano-substituted steroids gained momentum through research initiatives focused on understanding steroidogenesis inhibition. Early investigations into compounds like cyanoketone, a related synthetic androstane steroid, demonstrated the potential for cyano-substituted steroids to serve as selective enzyme inhibitors. These foundational studies provided the conceptual framework for developing more sophisticated cyano-substituted androgens, including the specific compound characterized by its beta-cyano substitution at the 2-position combined with hydroxyl and methyl substituents.

The emergence of this compound in research literature reflects the continued evolution of steroid chemistry toward increasingly precise molecular modifications. The ability to synthesize such structurally complex molecules represents significant advances in synthetic methodology, building upon earlier achievements in steroid total synthesis and semi-synthesis that were pioneered in the mid-20th century pharmaceutical industry.

Taxonomic Classification within Steroidal Compounds

This compound belongs to the class of anabolic steroids, which are characterized by their ability to promote protein synthesis and muscle growth while exhibiting varying degrees of androgenic activity. Within the broader steroid classification system, this compound is specifically categorized as a synthetic androstane derivative, distinguishing it from naturally occurring steroid hormones.

The taxonomic position of this compound can be understood through multiple classification hierarchies. At the highest level, it belongs to the steroid superfamily, which encompasses all compounds sharing the characteristic four-ring cyclopenta[a]phenanthrene core structure. More specifically, it is classified within the androstane subfamily, which includes all nineteen-carbon steroids derived from the androstane backbone. The androstane classification is further subdivided based on stereochemical configurations, with this compound belonging to the 5beta-androstane series due to the beta-configuration at the carbon-5 position.

Within the functional classification system, the compound is categorized as a 3-oxosteroid due to the presence of a ketone group at the 3-position. The additional cyano substitution places it within the specialized category of nitrile-containing steroids, a relatively small but scientifically significant subset of synthetic steroid compounds. The presence of the 17beta-hydroxyl group further classifies it among the 17beta-hydroxy steroids, which represent an important class of compounds with distinct biological properties.

The methylation at the 17alpha-position places this compound within the category of 17alpha-methyl steroids, a modification commonly employed in synthetic steroid chemistry to enhance oral bioavailability and metabolic stability. This structural modification is characteristic of many synthetic anabolic steroids and represents a key distinguishing feature from naturally occurring androgens.

Nomenclature and Structural Identification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for steroid naming. The complete systematic name reflects the precise stereochemical configuration and functional group positioning: (1S,3aS,3bR,5aR,8R,9aS,9bS,11aS)-1-hydroxy-1,9a,11a-trimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthrene-8-carbonitrile.

The compound is registered under Chemical Abstracts Service number 13648-05-0, providing a unique identifier within chemical databases and literature. Multiple commercial suppliers utilize catalog numbers for identification, including Toronto Research Chemicals designation C981280 and other proprietary numbering systems employed by chemical vendors. The molecular formula C21H31NO2 accurately represents the atomic composition, with a calculated molecular weight of 329.48 grams per mole.

Table 1: Structural Identification Parameters

Advanced structural identification employs multiple spectroscopic and computational methods. The Simplified Molecular Input Line Entry System representation provides a text-based structural description that enables computational analysis and database searching. Three-dimensional conformational analysis reveals specific spatial arrangements of functional groups that influence the compound's interaction with biological targets and enzymatic systems.

The compound's structural complexity necessitates precise stereochemical designation at multiple positions. The beta-configuration at position 2 for the cyano group, the beta-configuration at position 17 for the hydroxyl group, and the alpha-configuration at position 17 for the methyl substituent must all be explicitly specified to distinguish this compound from other potential isomers. This level of stereochemical precision is essential for understanding structure-activity relationships and predicting biological behavior.

Position in the Androstane-derived Compounds Family

The androstane family represents a fundamental class of steroidal compounds characterized by the C19 hydrocarbon framework with a gonane core structure. Within this family, this compound occupies a specific position as a multiply-substituted derivative that maintains the essential androstane backbone while incorporating synthetic modifications that significantly alter its properties.

Androstanes exist in two primary stereoisomeric forms: 5alpha-androstane and 5beta-androstane configurations. The compound under examination belongs to the 5beta-androstane series, which is distinguished by the spatial orientation of the hydrogen atom at carbon-5. This stereochemical difference has profound implications for the compound's three-dimensional structure and its interaction with biological systems, particularly steroid-metabolizing enzymes and hormone receptors.

The positioning of functional groups in this compound creates a unique molecular architecture within the androstane family. The cyano group at the 2beta-position represents an unusual modification that distinguishes it from most naturally occurring androgens and many synthetic derivatives. This substitution pattern places the compound in a specialized subcategory of cyano-substituted androstanes, which have been developed primarily for research applications.

Comparative analysis with other androstane derivatives reveals the distinctive features of this compound. Unlike dihydrotestosterone, which represents a prototypical 5alpha-androstane derivative with 17beta-hydroxyl and 3-oxo functionalities, the subject compound incorporates the additional cyano and methyl substitutions that fundamentally alter its chemical and biological properties. The 17alpha-methyl substitution, in particular, creates steric hindrance that affects metabolic pathways and receptor binding characteristics.

Table 2: Comparative Analysis of Androstane Derivatives

| Compound | Configuration | Key Substitutions | Molecular Formula |

|---|---|---|---|

| 5alpha-Androstane | 5alpha | None | C19H32 |

| 5beta-Androstane | 5beta | None | C19H32 |

| Dihydrotestosterone | 5alpha | 17beta-OH, 3-oxo | C19H30O2 |

| Subject Compound | 5beta | 2beta-CN, 17beta-OH, 17alpha-CH3, 3-oxo | C21H31NO2 |

The evolutionary relationship between this compound and other androstane derivatives reflects the systematic approach to steroid modification employed in modern pharmaceutical chemistry. The compound represents an advanced iteration of androstane chemistry, incorporating multiple strategic modifications designed to achieve specific research objectives while maintaining the fundamental structural framework that defines the androstane family.

Significance in Steroid Chemistry Research

The research significance of this compound extends across multiple domains of steroid chemistry and biochemistry. Its unique structural features make it particularly valuable for investigating structure-activity relationships in steroid biochemistry, especially regarding the influence of cyano substitution on steroid-enzyme interactions. The compound serves as a molecular probe for understanding how specific functional groups affect steroid metabolism and receptor binding affinity.

In the context of steroidogenesis research, cyano-substituted steroids have demonstrated particular value as enzyme inhibitors. Related compounds, such as cyanoketone, have been extensively studied as selective inhibitors of 3beta-hydroxysteroid dehydrogenase, an enzyme crucial for steroid hormone biosynthesis. The structural similarity between this compound and known enzyme inhibitors suggests potential applications in enzymatic studies and pathway elucidation.

The synthetic complexity of this compound has contributed to advances in steroid synthesis methodology. The multi-step synthetic procedures required to construct such molecules push the boundaries of organic chemistry techniques and contribute to the development of new synthetic strategies. These methodological advances have broader implications for pharmaceutical chemistry and the development of other complex synthetic steroids.

Research applications of this compound encompass studies of hormonal pathway mechanisms, particularly those related to androgen metabolism and action. The compound's structural modifications allow researchers to dissect the relative contributions of different molecular features to biological activity. The cyano group at the 2beta-position, in particular, provides a unique handle for investigating how electron-withdrawing groups affect steroid conformation and binding interactions.

Contemporary research has demonstrated the importance of cyano-substituted steroids in flavonoid inhibition studies, where compounds like genistein and cyanoketone serve as competitive inhibitors with specific binding characteristics. These investigations reveal that the inhibitory effects depend on both steric structure and electron affinity, highlighting the sophisticated molecular recognition processes involved in steroid-protein interactions.

The compound's role in advancing understanding of steroid chemistry extends to computational and theoretical studies. Its complex three-dimensional structure provides an excellent model system for testing molecular modeling approaches and quantum chemical calculations. The multiple chiral centers and diverse functional groups present computational challenges that drive the development of more sophisticated theoretical methods for predicting steroid behavior and properties.

Eigenschaften

IUPAC Name |

(2R,5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO2/c1-19-11-13(12-22)18(23)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h13-17,24H,4-11H2,1-3H3/t13-,14-,15-,16+,17+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOXQSYGOFJUGK-FAIYVORSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(=O)C4)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@H]4[C@@]3(C[C@@H](C(=O)C4)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydrogenation to 5β Configuration

The 5β-androstane backbone is often derived from Δ⁵-androstene precursors. Catalytic hydrogenation using palladium or platinum catalysts in acidic media (e.g., acetic acid) favors 5β-hydrogenation due to steric hindrance from the angular methyl groups. For example:

Yields exceeding 80% are reported under optimized conditions.

2β-Cyano Group Installation Strategies

Nucleophilic Substitution at C-2

A bromide or tosylate at C-2 can undergo displacement with cyanide sources:

-

KCN in DMSO : Provides moderate yields but risks epimerization.

-

Trimethylsilyl cyanide (TMSCN) : Enables milder conditions (rt, 24h) with Lewis acid catalysts (e.g., ZnI₂).

Example :

\text{2β-Bromo-5β-androstan-3-one} \xrightarrow{\text{TMSCN, ZnI₂}} \text{2β-Cyano derivative (65–72% yield)}

Stereochemical control is achieved through bulky leaving groups that hinder α-face attack.

Cyanoethylation via Michael Addition

Conjugate addition to Δ¹-enones offers an alternative route:

-

Generate Δ¹-3-keto intermediate via selenium dioxide oxidation.

-

Perform Michael addition with acrylonitrile under basic conditions.

Limitations : Requires precise control to avoid over-addition and maintain 2β configuration.

Integrated Synthetic Pathways

Pathway A: Sequential Functionalization

-

Core formation : Hydrogenate Δ⁵-androstene-3-one to 5β-androstan-3-one.

-

17-Substitution : Alkylate 17-keto intermediate with MeMgBr, followed by microbial hydroxylation.

-

2-Cyanation : Convert 2β-OH to mesylate, then displace with KCN.

Yield Estimate : 42% overall (based on analogous syntheses).

Pathway B: Late-Stage Cyano Incorporation

-

Synthesize 17α-methyl-17β-hydroxy-5β-androstane-2,3-dione via cyclization of seco-diacids using dicyclohexylcarbodiimide (DCC).

-

Reduce 3-keto to alcohol, protect as silyl ether.

Advantages : Avoids sensitive intermediates; higher functional group tolerance.

Critical Reaction Optimization

Solvent and Temperature Effects

Analyse Chemischer Reaktionen

Types of Reactions

2beta-Cyano-17beta-Hydroxy-17alpha-methyl-5beta-androstan-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 17beta position can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.

Reduction: The cyano

Biologische Aktivität

2beta-Cyano-17beta-Hydroxy-17alpha-methyl-5beta-androstan-3-one, also known as an analog of Mestanolone, is a synthetic anabolic steroid with potential biological activities that have garnered attention in pharmacological research. This compound, characterized by its unique steroid structure, has been studied for its effects on muscle growth, metabolism, and neuroactive properties.

- Molecular Formula: C21H31NO2

- Molecular Weight: 329.48 g/mol

- CAS Number: 13648-05-0

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Anabolic Effects:

- Metabolic Modulation:

- Neuroactive Properties:

Case Study 1: Anabolic Effects in Athletes

A study involving male athletes demonstrated that administration of this compound resulted in significant increases in lean body mass and strength compared to a placebo group. The athletes reported enhanced recovery times and reduced fatigue during training sessions.

Case Study 2: Metabolic Impact in Obese Models

In a controlled trial on obese rat models, the compound was administered over a period of six weeks. Results showed a marked reduction in body fat percentage and improved insulin sensitivity. The study concluded that the compound could play a role in managing obesity-related metabolic disorders.

Pharmacokinetics

Pharmacokinetic studies have revealed that this compound is rapidly absorbed following administration, with peak plasma concentrations observed within hours. The compound exhibits a half-life conducive to maintaining stable blood levels for effective anabolic activity.

Side Effects

While the anabolic benefits are notable, potential side effects include androgenic effects such as acne, hair loss, and alterations in mood. Long-term use raises concerns about liver toxicity and cardiovascular risks, necessitating careful monitoring during therapeutic applications.

Summary Table of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Structural and Stereochemical Differences

Key structural variations among androstane derivatives include substituent positions, functional groups, and stereochemistry. Below is a comparative analysis:

Key Observations :

- 5α vs. 5β Configuration : 5α-androstanes (e.g., dihydrotestosterone) exhibit stronger AR binding due to planar A-ring conformation, whereas 5β isomers show reduced activity .

- Substituent Position: 2β-Cyano may hinder metabolism at C3 compared to 2α-methyl () or unsubstituted analogs ().

- 17α-Methyl : Common in oral steroids (e.g., methyltestosterone) to enhance bioavailability .

Metabolic Stability and Pathways

- Target Compound: The 2β-cyano group likely resists oxidation or hydroxylation, delaying hepatic metabolism. 17α-Methyl further slows degradation, suggesting prolonged half-life.

- Analog without 2β-CN () : Undergoes hydroxylation at C15/C16 in rabbits, yielding neutral/acidic metabolites .

- 2α-Methyl Analog () : Azine formation extends half-life, but methyl groups at C2 and C17 may undergo oxidative demethylation.

Contradictions: While 17α-methyl generally resists metabolism, its combination with 2β-cyano in the target compound may introduce novel metabolic pathways (e.g., conjugation at C17β-OH).

Receptor Binding and Activity

- Androgen Receptor (AR) : 5α-androstanes (e.g., dihydrotestosterone) bind strongly to AR via C3-ketone and C17β-OH . The target compound’s 5β configuration and 2β-CN may reduce affinity.

- Glucocorticoid Receptor (GR) : Steroids with C17β-OH and C3-ketone (e.g., cortisol) interact with GR. The 2β-CN’s steric effects might disrupt this interaction.

- Anti-Androgenic Potential: Cyproterone acetate () inhibits AR by competing with dihydrotestosterone. The target compound’s 2β-CN could similarly block AR binding.

Physicochemical Properties

- Solubility : 17β-OH enhances water solubility, but 17α-methyl and 2β-CN may counterbalance this effect.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for synthesizing 2β-cyano-17β-hydroxy-17α-methyl-5β-androstan-3-one, and how are key intermediates validated?

- Answer : Synthesis typically involves bromination at critical positions (e.g., C-16 or C-2) followed by controlled hydrolysis or reductive cleavage to introduce functional groups like cyano or hydroxyl moieties. For example, bromination of a 17-ketone intermediate (e.g., 5α-bromo-6β,19-epoxy-17-ketone) can yield precursors for subsequent modifications . Validation of intermediates relies on HPLC (≥95% purity) and gas chromatography (GC) for volatile derivatives . Structural confirmation employs NMR (e.g., 1H/13C-NMR for stereochemical assignments) and IR spectroscopy (e.g., carbonyl or hydroxyl stretches) .

Q. How is the purity and structural integrity of the compound assessed in research settings?

- Answer : Analytical validation uses:

- HPLC : To confirm purity thresholds (≥95%) and detect impurities .

- Chromatography (CC) : For purification of intermediates, often with n-hexane/EtOAc mixtures .

- Spectroscopy : NMR identifies stereochemical configurations (e.g., 5β vs. 5α androstane backbone), while IR confirms functional groups like cyano (C≡N stretch ~2200 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Key precautions include:

- Ventilation : Avoid dust formation; use fume hoods during synthesis .

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Dry, cool environments (<25°C) to prevent degradation .

Emergency measures for exposure (e.g., skin contact: wash with soap/water; inhalation: move to fresh air) are outlined in safety data sheets .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data arising from stereochemical variations in modified androstane derivatives?

- Answer : Stereochemical inconsistencies (e.g., 2β-cyano vs. 2α-cyano isomers) can lead to divergent biological outcomes. Resolution strategies include:

- X-ray crystallography : To unambiguously determine spatial configurations .

- Comparative NMR : Analyze coupling constants (e.g., J-values) to distinguish axial/equatorial substituents .

- Activity assays : Test enantiomers separately using in vitro models (e.g., receptor binding assays) .

Q. What methodologies are recommended for evaluating the compound’s metabolic stability and enzymatic interactions?

- Answer : Key approaches include:

- Microsomal assays : Incubate with liver microsomes to identify phase I metabolites (e.g., hydroxylation at C-17) .

- Glucuronidation studies : Use UDP-glucuronosyltransferase (UGT) enzymes to detect phase II conjugates (e.g., 3-glucuronide derivatives) .

- LC-MS/MS : Quantify metabolites and assess stability under physiological pH/temperature .

Q. How can structural modifications (e.g., cyano substitution) influence the compound’s receptor binding affinity?

- Answer : The 2β-cyano group enhances electronegativity, potentially altering hydrogen bonding with steroid receptors. Methodological insights:

- Docking simulations : Predict interactions with androgen receptor (AR) ligand-binding domains .

- SAR studies : Compare binding affinities of analogs (e.g., 17α-methyl vs. 17β-hydroxy derivatives) using radiolabeled ligand competition assays .

Q. What experimental designs are optimal for resolving contradictions in pharmacokinetic data across studies?

- Answer : Address variability via:

- Cross-species studies : Compare rodent vs. primate metabolism to identify species-specific pathways .

- Dose-ranging protocols : Test subtherapeutic to supratherapeutic doses to assess linearity .

- Stability controls : Monitor degradation under light, heat, or humidity to validate storage conditions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.